N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a dihydrobenzodioxine ring system, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated benzodioxine intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the conversion of the intermediate to the carboxamide derivative through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthetic process to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogenating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the biological context, the compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- (Z)-4-fluoro-N’-(3-fluorophenyl)benzimidamide
- Tris(3-fluorophenyl)antimony
Comparison:
- Structural Differences: While these compounds share the fluorophenyl group, they differ in their core structures, such as the presence of sulfonamide, benzimidamide, or antimony groups.
- Unique Properties: N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring system, which imparts distinct chemical and biological properties compared to the other compounds .
Properties
Molecular Formula |
C15H12FNO3 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)17-15(18)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14H,9H2,(H,17,18) |
InChI Key |
HQWFXNOFOYUZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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